Product packaging for 5-Iodo-1-(4-pyridyl)-1H-indazole(Cat. No.:)

5-Iodo-1-(4-pyridyl)-1H-indazole

Cat. No.: B8693071
M. Wt: 321.12 g/mol
InChI Key: TZDYGTOEVJNULF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Modern Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of paramount importance in chemical research, largely due to their widespread presence in natural products and their diverse biological activities. elsevierpure.comwisdomlib.orgopenmedicinalchemistryjournal.com Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them crucial components in the design of new therapeutic agents. wisdomlib.orgencyclopedia.pub In fact, a significant percentage of FDA-approved drugs contain a nitrogen-based heterocyclic core. encyclopedia.pub The versatility of these compounds also extends to materials science, agriculture, and catalysis. elsevierpure.comfrontiersin.org

The presence of nitrogen atoms in a heterocyclic ring can significantly influence the molecule's physical and chemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. openmedicinalchemistryjournal.comencyclopedia.pub These characteristics are fundamental to the molecule's pharmacokinetic and pharmacodynamic profiles, dictating how it is absorbed, distributed, metabolized, and excreted by the body, as well as its specific interactions with biological macromolecules like proteins and nucleic acids.

The Indazole Scaffold: A Privileged Motif in Contemporary Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govdntb.gov.ua This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a diverse range of biological targets. nih.govresearchgate.net Consequently, indazole derivatives have garnered considerable attention for their broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov

The study of indazoles dates back to the work of Emil Fischer, who first defined the structure as a pyrazole ring fused to a benzene ring. pnrjournal.comresearchgate.net While naturally occurring indazoles are rare, with a few examples like nigellicine (B1251354) and nigeglanine (B1252215) isolated from Nigella species, synthetic indazole derivatives have become a cornerstone of medicinal chemistry. pnrjournal.comnih.gov Over the decades, research has unveiled a wide array of biological activities associated with the indazole nucleus, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govresearchgate.netnih.gov This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-inflammatory agent benzydamine (B159093) and the anti-cancer drug niraparib. nih.govnih.gov The continuous exploration of new synthetic methodologies has further expanded the chemical space of accessible indazole derivatives, paving the way for the discovery of novel therapeutic agents. nih.govnih.govresearchgate.net

A key chemical feature of the indazole ring is its potential for tautomerism, existing in different isomeric forms due to the migration of a proton between the two nitrogen atoms. researchgate.netnih.govaustinpublishinggroup.com The two principal tautomers are 1H-indazole and 2H-indazole. nih.gov Theoretical calculations and experimental observations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable and is, therefore, the predominant form. nih.govnih.gov This tautomeric preference significantly influences the reactivity, physical properties, and, crucially, the biological activity of indazole derivatives. nih.gov The specific substitution pattern on the indazole ring can also affect the tautomeric equilibrium and the conformational dynamics of the molecule, which are critical considerations in rational drug design. acs.org

Specific Focus: "5-Iodo-1-(4-pyridyl)-1H-indazole" within Indazole Research

Within the vast family of indazole derivatives, "this compound" presents a unique combination of structural features. The presence of an iodine atom at the 5-position of the indazole ring offers a site for further chemical modification, for instance, through cross-coupling reactions, allowing for the synthesis of more complex molecules. rsc.orgresearchgate.net The 4-pyridyl group attached to the N1 position introduces a basic nitrogen atom, which can participate in hydrogen bonding and other intermolecular interactions, potentially influencing its binding affinity to biological targets. The investigation of such specifically substituted indazoles is a key aspect of modern medicinal chemistry, aiming to fine-tune the pharmacological properties of the indazole scaffold. ontosight.ainih.govmarketpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8IN3 B8693071 5-Iodo-1-(4-pyridyl)-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-4-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H

InChI Key

TZDYGTOEVJNULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 5 Iodo 1 4 Pyridyl 1h Indazole and Analogous Systems

Elucidation of Structural Features Governing Biological Activity

The biological activity of 5-Iodo-1-(4-pyridyl)-1H-indazole and its analogs is intricately linked to the specific nature and positioning of its chemical substituents. SAR studies on related compounds have begun to shed light on how modifications to this scaffold can profoundly influence its interaction with biological targets.

The Role of the 5-Iodo Substituent in Modulating Bioactivity

The presence and nature of a substituent at the 5-position of the indazole ring are critical for the bioactivity of this class of compounds. While direct studies on the 5-iodo variant are limited in publicly available research, investigations into analogous 5-substituted indazoles provide valuable insights. For instance, in a series of 1H-indazole-3-carboxamide derivatives, the introduction of a methyl group at the 5-position resulted in lower activity compared to methoxy-substituted analogs, highlighting the sensitivity of this position to electronic and steric factors. google.com

The Influence of the 1-(4-Pyridyl) Moiety on Target Interaction

The 1-(4-pyridyl) moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom within the pyridine (B92270) ring is often crucial for forming a key hydrogen bond with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site. nih.gov

Studies on various kinase inhibitors have consistently demonstrated the importance of the pyridine ring. For instance, in a series of pyrazole-based inhibitors, the pyridine ring was identified as the hinge region-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from a methionine residue in the kinase. nih.gov Shifting the position of the nitrogen within the pyridyl ring can dramatically alter activity. In one study on N1-acylated 5-(4-pyridinyl)indazole derivatives, moving the nitrogen from the 4-position of the pyridyl ring resulted in a significant reduction in activity against the kinases haspin and Clk4. uni-saarland.de This underscores the precise positional requirement of the nitrogen atom for optimal target engagement.

Exploration of Positional and Stereochemical Effects on SAR

In studies of related kinase inhibitors, the position of substituents on the pyridyl ring has been shown to be critical. For example, in a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors, the substitution pattern on the phenyl ring attached to the pyridine was systematically explored to optimize activity. nih.gov

Furthermore, the isomeric form of the indazole itself is a key determinant of activity. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in many biologically active molecules. nih.gov The attachment point of the pyridyl group to the indazole nitrogen (N1 versus N2) is also critical. Research on indazole-based serotonin (B10506) receptor ligands has shown that shifting a methyl group from the N1 to the N2 position of the indazole ring can lead to a drastic change in receptor affinity, highlighting the importance of the substitution position on the indazole core.

Mechanistic Insights into Ligand-Target Recognition

Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for rational drug design. This involves analyzing the specific interactions within the binding site that govern the compound's potency and selectivity.

Analysis of Binding Site Interactions (e.g., ATP binding site, receptor recognition)

For kinase inhibitors, the primary site of interaction is the ATP-binding pocket. The 1-(4-pyridyl)-1H-indazole scaffold is designed to mimic the adenine (B156593) portion of ATP. As previously mentioned, the pyridyl nitrogen is critical for forming hydrogen bonds with the kinase hinge region. nih.gov

Molecular Determinants of Potency and Selectivity

The potency of a 1-(4-pyridyl)-1H-indazole derivative is determined by the sum of its favorable interactions with the target protein minus any unfavorable interactions. The selectivity, on the other hand, is determined by the differences in these interactions between the intended target and other, off-target proteins. researchgate.net

Substitutions on the indazole ring play a significant role in modulating both potency and selectivity. In a study of N1-acylated 5-(4-pyridinyl)indazole derivatives, the addition of an acetyl group at the ortho position of a benzoyl substituent led to a remarkable six-fold increase in potency against the kinase Clk4. uni-saarland.de Conversely, moving the acetyl group to the para position inverted the selectivity profile, favoring inhibition of haspin. uni-saarland.de This demonstrates how subtle changes to the molecular structure can have a profound impact on the inhibitor's selectivity profile.

The nature of the substituent at the 5-position of the indazole ring can also influence selectivity. While specific data for the 5-iodo variant is scarce, the principle remains that the size, electronics, and hydrogen-bonding potential of this substituent will dictate its fit and interactions within the binding pockets of different kinases, thus influencing the selectivity profile.

Computational Approaches to SAR and Drug Design

Computational studies of 1H-indazole systems have provided significant data on their potential as inhibitors of various protein kinases and other biological targets. These methods are crucial for rational drug design and for elucidating the molecular basis of a compound's efficacy.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and its target protein.

In studies of analogous 1H-indazole derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, research on 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Apoptosis Signal-regulating Kinase 1 (ASK1) has demonstrated the utility of this approach. nih.govnih.gov Docking simulations revealed that these compounds typically bind within the ATP-binding pocket of the kinases, forming key hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Virtual screening, often used in conjunction with docking, allows for the rapid, automated assessment of large libraries of compounds for their potential to bind to a specific biological target. nih.govmdpi.com This has been applied to identify novel 1H-indazole-based inhibitors for targets like FGFR1. nih.gov For example, a fragment-based virtual screening approach led to the identification of an indazole derivative as a potent FGFR1 inhibitor with an IC50 value of 3.3 nM. nih.gov

While specific docking studies on this compound are not extensively published, data from analogous systems suggest that the 4-pyridyl group could be crucial for forming hydrogen bonds with hinge region residues of a kinase, a common binding motif for kinase inhibitors. The 5-iodo substituent would likely be involved in hydrophobic interactions within the binding pocket, potentially enhancing binding affinity.

Table 1: Representative Docking Scores of 1H-Indazole Analogs against Kinase Targets

Compound ClassTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
1H-Indazole DerivativesCyclooxygenase-2 (COX-2)-9.11, -8.80, -8.46Phe381, Leu352, Val523
4-(1H-indazol-4-yl)phenylamino ureasKinase Insert Domain Receptor (KDR)Not specifiedMultiple hydrophobic and hydrogen-bonding interactions

This table is illustrative and compiled from studies on analogous 1H-indazole systems to infer potential interactions of this compound. researchgate.netnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and the nature of its chemical bonds.

For 1H-indazole and its derivatives, theoretical calculations have been used to determine the relative stability of different tautomers and to understand their reaction mechanisms. acs.orgnih.gov For example, B3LYP/6-311++G(d,p) level calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 20 kJ·mol−1. acs.org These calculations also provide a sound basis for experimental observations, such as NMR data. acs.orgnih.gov

The electronic properties of this compound, particularly the electron distribution and electrostatic potential, would be significantly influenced by the electron-withdrawing nature of the iodine atom and the pyridyl ring. Quantum chemical calculations can precisely map these properties, helping to explain and predict the non-covalent interactions, such as halogen bonds, that the iodo group might form with the target protein.

MD simulations have been applied to study the stability of 1H-indazole analogs within the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net These simulations have shown that certain indazole derivatives can form stable complexes, with the stability being a key indicator of their potential efficacy. researchgate.net The simulations can also reveal the importance of specific interactions, such as the role of hydrophobic contacts and water-mediated hydrogen bonds, in maintaining the bound conformation.

For this compound, MD simulations could elucidate the conformational flexibility of the pyridyl group relative to the indazole core and how this flexibility influences its ability to adapt to the binding pocket of a target kinase. Furthermore, simulations can assess the stability of the interactions formed by the 5-iodo substituent, providing a more complete picture of the binding event than static docking alone. Studies on similar heterocyclic systems have shown that MD simulations are valuable in understanding the dynamic nature of ligand-receptor interactions and in refining the binding hypotheses generated from molecular docking. nih.gov

Biological Activities and Molecular Mechanisms of 5 Iodo 1 4 Pyridyl 1h Indazole

Modulation of Protein Kinase Activities

Inhibition of Protein Kinase B (Akt) and Isoform-Specific Modulation

The indazole-pyridine scaffold is recognized for its role in the development of Akt inhibitors. medchemexpress.comselleckchem.com One of the most well-characterized compounds from this class is A-443654, a potent, ATP-competitive, and reversible pan-Akt inhibitor with equivalent potency against Akt1, Akt2, and Akt3 isoforms (Ki = 160 pM). medchemexpress.comselleckchem.comcaymanchem.com This compound binds to the ATP-binding site of Akt. selleckchem.com However, specific inhibitory concentrations (IC₅₀) or binding affinities (Ki) for 5-Iodo-1-(4-pyridyl)-1H-indazole against any Akt isoform are not detailed in the available literature. Therefore, no specific data on its isoform-specific modulation can be provided.

Impact on Epidermal Growth Factor Receptor (EGFR) Kinase Function

The literature search did not yield specific studies on the interaction between This compound and the Epidermal Growth Factor Receptor (EGFR). While some indazole derivatives have been explored as EGFR inhibitors, there is no direct evidence or data concerning the effect of this particular compound on EGFR kinase function. selleckchem.com

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathways

There is no available research documenting the impact of This compound on Fibroblast Growth Factor Receptor (FGFR) signaling pathways.

Pim Kinase Family Interactions

Information regarding the interaction of This compound with the Pim kinase family is not present in the surveyed scientific literature. A broader kinase screen of the related compound A-443654 showed inhibition of PIM2, but only at high concentrations. nih.gov

Phosphodiesterase (PDE) Enzyme Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is a recognized target for neurological disorders, and various inhibitors have been developed. frontiersin.orgnih.govnih.gov However, there are no specific findings that link This compound to the inhibition of PDE10A or any other phosphodiesterase enzyme.

Broader Kinome Profiling and Selectivity Studies

Comprehensive kinome profiling and selectivity data for This compound are not available in the public domain. For context, the related indazole-pyridine A-443654 has been profiled against large kinase panels. One study showed that at a concentration of 1 µM, A-443654 inhibited 47 out of 220 tested kinases, indicating a degree of promiscuity. nih.gov Besides its potent inhibition of Akt, it also affects other members of the AGC kinase family, such as PKA and PKC, as well as kinases like PDK1, S6K, and GSK3β. nih.govnih.gov Another analysis confirmed its potent inhibition of PKB (Akt) but also noted inhibition of other AGC subfamily kinases like PKA, PRK2, and MSK1 with slightly lower potency. nih.gov Without similar studies on This compound , its selectivity profile remains unknown.

Interaction with G-Protein Coupled Receptors (GPCRs)

The indazole scaffold is a key feature in many compounds designed to interact with G-protein coupled receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling.

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism

Indazole derivatives are prominent in the development of synthetic cannabinoid receptor agonists (SCRAs). researchgate.net These compounds are designed to bind to and activate the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly located in the immune system and is associated with anti-inflammatory and analgesic effects. nih.govnih.gov

The design of these synthetic agonists often involves modifications to the indazole core, as well as to the tail, linker, and head groups of the molecule. researchgate.net For instance, halogenation, particularly fluorination, at the 5-position of the indazole core has been shown to influence the potency of these compounds. researchgate.net Research has demonstrated that for SCRAs with a methyl ester head moiety, fluorinated analogs exhibit the lowest EC50 values, indicating higher potency, followed by chlorinated and then brominated analogs. researchgate.net However, for SCRAs with an amide head moiety, the opposite trend in potency is observed between chlorinated and brominated analogs. researchgate.net

The development of selective CB2 receptor agonists is a significant area of research. nih.gov A highly selective CB2 agonist could offer therapeutic benefits for neuropathic and inflammatory pain without the central nervous system side effects associated with CB1 receptor activation. nih.gov

Table 1: In vitro CB1 Receptor Activity of Halogenated Indazole SCRAs

Head Moiety Halogen at 5-position Potency Trend (based on EC50 values)
Methyl Ester Fluorine Highest
Chlorine Intermediate
Bromine Lowest
Amide Fluorine Highest
Bromine Intermediate
Chlorine Lowest

This table summarizes the general potency trends observed for halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) based on their head moiety and the halogen at the 5-position of the indazole core. Lower EC50 values indicate higher potency.

Serotonin (B10506) Receptor (5-HT) Modulation

Indazole-based compounds have also been investigated for their ability to modulate serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. nih.govfrontiersin.org The 5-HT receptor family is diverse, with numerous subtypes that are targets for treating conditions like schizophrenia and mood disorders. nih.govnih.gov

Research has focused on developing multi-target ligands that can interact with dopamine (B1211576) (D2) and various serotonin receptors, such as 5-HT1A and 5-HT2A, to achieve a more effective antipsychotic profile. nih.gov For example, compounds combining indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated for their affinity and efficacy at these receptors. nih.gov The goal is often to create compounds that act as antagonists at D2 and 5-HT2A receptors while exhibiting agonistic activity at 5-HT1A receptors. nih.gov

Molecular modeling and functional assays are employed to understand the structure-activity relationships and to predict how these compounds will interact with their target receptors. nih.gov

Anti-Infective and Antiparasitic Potentials

Antifungal Activities

Derivatives of 5-iodo-1,2,3-triazole, which share a halogenated heterocyclic structure with the compound of interest, have demonstrated notable antifungal activity. nih.gov These compounds have been shown to be effective against plant pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea. nih.gov The mechanism of action for some of these derivatives involves the inhibition of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), a crucial enzyme in microbial metabolism. nih.gov

For instance, certain 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives exhibited significant inhibitory potency against B. cinerea, with one compound showing an EC50 value of 5.4 μg/mL, which was considerably more potent than the commercial fungicide pyrimethanil. nih.gov

Antiprotozoal Activities

Indazole derivatives have shown promise as antiprotozoal agents, particularly against parasites like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The substitution pattern on the indazole ring appears to be crucial for their activity. For example, 2-phenyl substitution on the indazole scaffold has been found to significantly increase antiprotozoal potency against E. histolytica compared to the unsubstituted 1H-indazole. nih.gov

Further structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the 2-phenyl ring can enhance the antiprotozoal effects. nih.gov Several 2-phenyl-2H-indazole derivatives have demonstrated very high potency, with IC50 values below 0.050 µM against E. histolytica. nih.gov

Antibacterial Properties

The indazole nucleus is a component of various compounds with antibacterial activity. Hybrid molecules that combine the indazole or a similar heterocyclic core, like pyrazole (B372694), with other pharmacophores have been synthesized to target bacterial infections, including those caused by resistant strains. nih.govnih.gov

For example, indole-triazole conjugates have shown good to moderate activity against Gram-negative bacteria. nih.gov Pyrazole derivatives have also been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov Some of these compounds have demonstrated moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Pyrimethanil

Antiviral Effects (e.g., Anti-HIV)

No specific studies detailing the antiviral or anti-HIV activity of this compound have been identified. Research on related pyridine (B92270) and indazole derivatives has shown antiviral properties, but this cannot be extrapolated to the specific compound .

Anti-inflammatory Modulations

There is no available research data on the anti-inflammatory effects of this compound. While many indazole-containing compounds have been investigated for their ability to modulate inflammatory pathways, specific data for this derivative is absent from the current scientific literature.

Anticancer Mechanisms

Specific investigations into the anticancer mechanisms of this compound are not present in the available literature. Consequently, the following sub-sections cannot be detailed.

Inhibition of Cancer Cell Proliferation and Viability

There are no published studies that evaluate the effect of this compound on the proliferation and viability of cancer cells.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The ability of this compound to induce apoptotic or other programmed cell death pathways in cancer cells has not been documented.

Multi-Targeted Therapeutic Approaches in Oncology

Without primary research on its targets and mechanisms, any discussion of this compound in the context of multi-targeted cancer therapy would be purely speculative.

Other Pharmacological Modalities (e.g., anti-aggregatory, vasorelaxant, neuroprotective)

No pharmacological data regarding the anti-aggregatory, vasorelaxant, or neuroprotective potential of this compound has been found.

In Vitro Experimental Methodologies

Enzyme Inhibition Assays (IC50, Ki determination)

No data is available in the public domain regarding the enzyme inhibition properties of this compound. Therefore, no IC50 or Ki values can be reported.

Cell-Based Functional Assays and Phenotypic Screening

There are no published studies describing the use of this compound in cell-based functional assays or phenotypic screening.

X-ray Co-crystal Structure Analysis of Ligand-Protein Complexes

No X-ray co-crystal structures of this compound in complex with a protein target have been reported.

Future Perspectives and Research Trajectories for Indazole Based Compounds

Rational Design and Optimization of Novel Indazole Derivatives

The rational design of new indazole derivatives is a cornerstone of modern drug discovery. By leveraging computational tools and a deep understanding of molecular interactions, researchers can design molecules with improved pharmacological profiles.

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target. By analyzing the chemical structures and biological activities of a series of active compounds, it is possible to develop a pharmacophore model that defines the essential features required for biological activity. This model can then be used to design new molecules with enhanced potency and selectivity.

For indazole-based compounds, LBDD can be employed to create quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel indazole derivatives, thereby prioritizing the synthesis of the most promising candidates.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to guide the design of new drugs. This approach allows for the visualization of how a ligand binds to its target, enabling the design of molecules with improved affinity and specificity.

In the context of indazole-based compounds, SBDD can be instrumental in the development of selective kinase inhibitors. By obtaining the crystal structure of a kinase in complex with an indazole derivative, researchers can identify key interactions and design new molecules that optimize these interactions.

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of novel lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound through chemical elaboration.

FBDD is particularly well-suited for the discovery of novel indazole-based compounds. The indazole scaffold itself can be considered a fragment that can be decorated with various substituents to generate a library of compounds for screening against a range of biological targets.

Synergistic Integration of Synthetic Chemistry, Chemical Biology, and Computational Science

The future of drug discovery with indazole-based compounds will increasingly rely on the seamless integration of multiple scientific disciplines. Synthetic chemistry will be essential for the creation of novel and diverse indazole libraries. Chemical biology will provide the tools to probe the biological activity of these compounds in cellular and in vivo models. Computational science will be critical for data analysis, modeling, and the prediction of drug-like properties.

Identification and Validation of Emerging Biological Targets

A key area of future research will be the identification and validation of new biological targets for indazole-based compounds. The diverse pharmacological activities of indazoles suggest that they may have therapeutic potential in a wide range of diseases beyond their current applications. High-throughput screening and chemoproteomics are powerful technologies that can be used to identify novel protein targets of indazole derivatives.

Q & A

Q. How can researchers determine the crystal structure of 5-Iodo-1-(4-pyridyl)-1H-indazole using X-ray crystallography?

The crystal structure can be resolved using the SHELX suite, particularly SHELXT for initial structure determination and SHELXL for refinement. SHELXT automates space-group assignment and structure solution from single-crystal diffraction data, leveraging the compound’s Laue group and elemental composition . SHELXL refines the model by optimizing atomic positions, displacement parameters, and handling twinning or high-resolution data . Key steps include data collection (e.g., Bruker D8 Venture diffractometer), phase determination via direct methods, and validation using R-factors and residual electron density maps.

Q. What synthetic routes are available for preparing this compound, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, iodine can be introduced via electrophilic iodination of a pre-formed indazole-pyridyl scaffold. Purity optimization requires chromatographic techniques (e.g., flash chromatography with silica gel) and recrystallization from solvents like ethanol or DCM/hexane mixtures. Analytical HPLC or GC-MS should confirm purity (>95%), with NMR (¹H/¹³C) and HRMS verifying structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., indazole C-H at δ 7.5–8.5 ppm, pyridyl protons at δ 8.0–8.5 ppm) and carbon types.
  • IR Spectroscopy : Confirms functional groups (e.g., C-I stretch ~500 cm⁻¹, pyridyl ring vibrations ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.98). Cross-referencing with computational simulations (e.g., DFT-predicted spectra) enhances interpretation .

Advanced Research Questions

Q. How does the 4-pyridyl group influence the biological activity of this compound compared to its 3-pyridyl analogs?

The 4-pyridyl group enhances binding affinity in enzyme targets (e.g., nicotinamide phosphoribosyltransferase) due to optimized hydrogen bonding and π-stacking with active-site residues like Arg-196 and Asp-219. Experimental studies show 4-pyridyl derivatives exhibit ~22 kJ/mol higher stabilization energy than 3-pyridyl analogs, though exceptions exist where DFT calculations fail to explain activity differences, suggesting conformational sampling limitations .

Q. What computational methods are suitable for studying interactions between this compound and enzymes like nicotinamide phosphoribosyltransferase?

Hybrid QM/MM simulations are recommended to model enzyme-ligand interactions. Active-site truncation (e.g., retaining residues Arg-196, Asp-219, and Phe-193) reduces computational cost, while DFT-D3 accounts for dispersion forces. For unresolved activity-stability mismatches, enhanced sampling (e.g., metadynamics) or free-energy perturbation (FEP) can refine predictions .

Q. How should researchers address discrepancies between experimental activity data and computational stabilization energies in SAR studies?

Contradictions may arise from incomplete conformational sampling or solvent effects. Solutions include:

  • Expanding DFT models to include explicit solvent molecules.
  • Performing molecular dynamics (MD) simulations to explore ligand flexibility.
  • Validating with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective in analyzing the regioselectivity of reactions involving this compound?

Regioselectivity is governed by electronic and steric factors. For example, iodine’s electron-withdrawing effect directs electrophiles to the indazole C4 position. Kinetic studies (e.g., time-resolved NMR) and DFT calculations (B3LYP/6-311+G**) can map transition states, while X-ray crystallography confirms product structures .

Q. How can QM/MM simulations enhance the understanding of catalytic mechanisms involving this compound?

QM/MM partitions the system into quantum (ligand/active site) and classical (enzyme backbone) regions, enabling precise modeling of bond-breaking/forming events. For example, Rh(I)-catalyzed hydroformylation studies reveal that alkene insertion into the Rh–H bond is rate-limiting, with regioselectivity driven by thermodynamic control .

Data Contradiction Analysis

Q. Why do some 4-pyridyl derivatives show higher bioactivity than 3-pyridyl analogs despite similar DFT stabilization energies?

Experimental bioactivity may reflect off-target interactions or allosteric effects not captured in truncated active-site models. Advanced methods like ensemble docking or Markov state models (MSMs) can identify cryptic binding pockets. Additionally, kinetic solubility assays may reveal bioavailability differences .

Methodological Best Practices

  • Crystallography : Validate SHELX-refined structures with checkCIF/PLATON to flag outliers (e.g., ADP mismatches) .
  • Synthesis : Optimize iodine incorporation using N-iodosuccinimide in DMF at 0°C to minimize byproducts .
  • Computational Studies : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data to ensure accuracy .

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